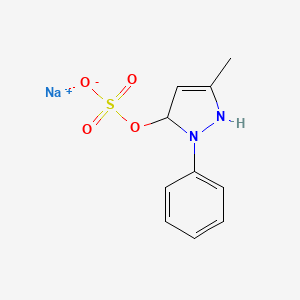

Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate

Description

Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is a sulfated derivative of the pyrazolone family, a class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. Pyrazolones are notable for their diverse pharmacological and industrial applications, including roles as analgesics, antipyretics, and intermediates in organic synthesis . The sulfation of the hydroxyl group at the 3-position of the pyrazolone ring enhances solubility in aqueous media, making this compound particularly valuable in pharmaceutical formulations where bioavailability is critical. Structural characterization of such derivatives often employs techniques like X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR) .

Propriétés

Formule moléculaire |

C10H11N2NaO4S |

|---|---|

Poids moléculaire |

278.26 g/mol |

Nom IUPAC |

sodium;(5-methyl-2-phenyl-1,3-dihydropyrazol-3-yl) sulfate |

InChI |

InChI=1S/C10H12N2O4S.Na/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9;/h2-7,10-11H,1H3,(H,13,14,15);/q;+1/p-1 |

Clé InChI |

JFJMCWYVZLHJOW-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC(N(N1)C2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du sulfate de 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazol-3-yle de sodium implique généralement la réaction du 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazole avec l'acide sulfurique, suivie d'une neutralisation avec de l'hydroxyde de sodium. Les conditions de réaction comprennent souvent :

Température : Des températures modérées (autour de 50-70 °C) pour garantir que la réaction se déroule efficacement.

Solvant : De l'eau ou un milieu aqueux pour faciliter la dissolution des réactifs et des produits.

Durée de la réaction : Plusieurs heures pour assurer une conversion complète des matières premières.

Méthodes de production industrielle : Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et un rendement élevé. Le processus comprend :

Mélange des réactifs : Mélange contrôlé de 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazole et d'acide sulfurique.

Neutralisation : Ajout d'hydroxyde de sodium pour neutraliser le mélange réactionnel.

Purification : Filtration et cristallisation pour obtenir du sulfate de 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazol-3-yle de sodium pur.

Types de réactions :

Oxydation : Ce composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthyle, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent cibler le cycle pyrazole, le convertissant potentiellement en un dérivé dihydropyrazole.

Substitution : Le groupe phényle peut participer à des réactions de substitution électrophile aromatique, introduisant divers substituants sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Gaz hydrogène avec un catalyseur au palladium ou borohydrure de sodium dans un solvant alcoolique.

Substitution : Halogènes (par exemple, le brome) ou agents nitrants (par exemple, l'acide nitrique) à des températures contrôlées.

Principaux produits :

Oxydation : Formation de 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazol-3-one ou d'acide 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazol-3-carboxylique.

Réduction : Formation de dérivés de 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazole.

Substitution : Divers dérivés phényliques substitués en fonction de l'électrophile utilisé.

Chimie :

Catalyse : Utilisé comme ligand en chimie de coordination pour former des complexes avec des métaux de transition, améliorant l'activité catalytique dans les réactions organiques.

Chimie analytique : Employé comme réactif dans la détection et la quantification de certains ions métalliques.

Biologie :

Inhibition enzymatique : Agit comme un inhibiteur d'enzymes spécifiques, utile dans l'étude de la cinétique et des mécanismes enzymatiques.

Essais biologiques : Utilisé dans des essais pour étudier l'activité biologique de nouveaux composés.

Médecine :

Développement de médicaments : Sert d'échafaudage pour concevoir de nouveaux agents pharmaceutiques ayant des effets thérapeutiques potentiels.

Pharmacologie : Étudié pour ses interactions avec les cibles biologiques, aidant au développement de nouveaux médicaments.

Industrie :

Fabrication de colorants : Utilisé dans la synthèse de colorants et de pigments en raison de sa structure chimique stable.

Industrie des polymères : Incorporé dans des matrices polymères pour améliorer les propriétés des matériaux.

5. Mécanisme d'action

Le mécanisme par lequel le sulfate de 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazol-3-yle de sodium exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrazole peut se lier aux ions métalliques ou aux sites actifs enzymatiques, modifiant leur activité. Le groupe sulfate améliore la solubilité, facilitant son transport et son interaction au sein des systèmes biologiques. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, modulant ainsi les voies biochimiques.

Composés similaires :

5-méthyl-2-phényl-2,3-dihydro-1H-pyrazol-3-one : Manque le groupe sulfate, ce qui entraîne une solubilité et une réactivité différentes.

Sulfate de 2-phényl-2,3-dihydro-1H-pyrazol-3-yle : Manque le groupe méthyle, affectant ses propriétés stériques et électroniques.

Sulfate de 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazol-4-yle de sodium : Variation de la position du groupe sulfate, conduisant à un comportement chimique différent.

Unicité : Le sulfate de 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazol-3-yle de sodium est unique en raison du positionnement spécifique du groupe sulfate, qui influence considérablement sa solubilité et sa réactivité. Cela le rend particulièrement utile dans les applications nécessitant une solubilité élevée et des schémas de réactivité spécifiques.

Cet aperçu complet met en lumière l'importance du sulfate de 5-méthyl-2-phényl-2,3-dihydro-1H-pyrazol-3-yle de sodium dans divers domaines scientifiques et industriels. Sa structure chimique et ses propriétés uniques en font un composé précieux pour la recherche et les applications pratiques.

Mécanisme D'action

The mechanism by which Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to metal ions or enzyme active sites, altering their activity. The sulfate group enhances solubility, facilitating its transport and interaction within biological systems. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound is compared to three key analogues:

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone) Structure: Differs by the absence of the sulfate group at the 3-position. Properties: Edaravone is a well-known antioxidant and neuroprotective agent used in treating amyotrophic lateral sclerosis (ALS). Its non-sulfated form limits aqueous solubility, necessitating organic solvents for delivery . Synthesis: Typically synthesized via condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization .

4,4’-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) Structure: Dimeric pyrazolones linked by an arylidene group. Properties: These bis-pyrazolones exhibit enhanced thermal stability and are used as ligands for metal ion extraction or as antifungal agents. Their synthesis involves tandem Knoevenagel-Michael reactions catalyzed by acids like cellulose sulfuric acid .

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

- Structure : A conjugated pyrazolone dimer with a methylidene bridge.

- Properties : Displays unique photophysical properties due to extended π-conjugation, making it relevant in dye chemistry .

Functional Group Comparison

Pharmacological and Industrial Relevance

- The sulfate group in the target compound enhances bioavailability compared to Edaravone, which requires solubilizing agents for clinical use.

- Bis-pyrazolones lack the sulfate moiety but offer versatility in supramolecular chemistry due to hydrogen-bonding networks, as analyzed via graph-set theory .

Research Findings and Data

Spectroscopic and Crystallographic Data

- FTIR : The sulfate ester in this compound shows characteristic S=O stretches at 1250–1150 cm⁻¹, absent in Edaravone .

- X-ray Diffraction : Programs like SHELXL and WinGX are critical for resolving the sulfate group’s conformation and hydrogen-bonding patterns.

Catalytic and Environmental Impact

- The use of biodegradable catalysts (e.g., cellulose sulfuric acid) in pyrazolone synthesis reduces environmental hazards, contrasting with older methods employing toxic solvents .

Activité Biologique

Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 319.31 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing the pyrazole moiety exhibit various biological effects, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For example, derivatives have been shown to induce apoptosis in HepG-2 liver cancer cells, with one compound exhibiting an IC50 value of 35.58 µM . The mechanism involves the activation of the mitochondrial apoptotic pathway and increased reactive oxygen species (ROS) generation .

- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 100 | |

| Antimicrobial | S. aureus | 100 | |

| Anticancer | HepG-2 | 35.58 | |

| Apoptosis Induction | HepG-2 | N/A | |

| Anti-inflammatory | In vitro models | N/A |

Detailed Findings

- Antimicrobial Testing : In a study assessing antimicrobial activity, various pyrazole derivatives were tested using the disc diffusion method against multiple bacterial strains. The results indicated that certain derivatives had significant zones of inhibition, confirming their potential as antimicrobial agents .

- Apoptosis Induction : A detailed flow cytometry analysis revealed that treatment with specific pyrazole compounds led to increased early and late apoptosis in HepG-2 cells after 24 hours of incubation. The total apoptosis rate was significantly higher compared to untreated controls, indicating strong pro-apoptotic activity .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrazole ring was found to influence biological activity significantly. For instance, bulky aryl groups at certain positions enhanced anticancer efficacy .

Applications De Recherche Scientifique

Medicinal Applications

1. Antimicrobial Activity

One of the prominent applications of Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is its antimicrobial activity. Research has indicated that derivatives of pyrazole compounds exhibit significant efficacy against various bacterial and fungal strains. A study demonstrated that certain derivatives showed greater antifungal activity than traditional antifungal agents such as fluconazole, with minimum inhibitory concentration (MIC) values less than 25 µg/mL against Candida albicans and other pathogens .

Case Study: Antifungal Efficacy

In a comparative study, a series of pyrazole derivatives were synthesized and evaluated for their antifungal properties. The results indicated that compounds similar to this compound exhibited promising antifungal activity against clinical isolates of Candida species .

2. Anti-inflammatory Properties

Another potential application lies in its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs. For instance, studies have indicated that certain pyrazole compounds can reduce inflammation in animal models by modulating cytokine levels .

Agricultural Applications

1. Pesticidal Activity

This compound also shows potential as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, providing a mechanism for pest control. A study highlighted its effectiveness against common agricultural pests, demonstrating reduced pest populations when applied as a foliar spray .

Case Study: Efficacy Against Pests

A field trial evaluated the effectiveness of this compound against aphids and other pests in crops. The results showed significant reductions in pest populations compared to untreated controls, suggesting its potential as an environmentally friendly pesticide alternative .

Q & A

Q. What are the established synthetic methodologies for Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions involving pyrazolone derivatives. Key methodologies include:

- Knoevenagel-Michael tandem reactions : Aryl aldehydes react with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under reflux conditions. Catalysts like cellulose sulfuric acid (eco-friendly, biodegradable) yield bis-pyrazolones with 70–90% efficiency in 3–12 hours .

- Ionic liquid catalysis : Using [Sipmim]HSO4 in ethanol reduces reaction times to 2 hours with yields up to 90% for heteroaromatic aldehydes .

- Solvent optimization : Ethanol is preferred for its balance of polarity and boiling point, facilitating both solubility and reflux efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FTIR and NMR : Used to confirm functional groups (e.g., sulfonate, pyrazole rings) and tautomeric equilibria. Prototropic tautomerism in pyrazolone derivatives necessitates dynamic NMR studies to resolve exchange broadening .

- X-ray crystallography : SHELXL (via SHELX suite) is the gold standard for resolving crystal structures, particularly for identifying hydrogen bonding networks and sulfonate group geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism or dynamic processes?

- Multi-technique validation : Combine variable-temperature NMR to track tautomeric equilibria with X-ray diffraction to "freeze" molecular conformations. For example, crystallographic data from SHELXL can validate the dominant tautomer observed in solution .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and tautomer stability, cross-referenced with experimental data .

Q. What strategies optimize synthesis yield and selectivity when using alternative catalysts or solvents?

- Catalyst screening : Compare cellulose sulfuric acid (82% yield, 3 hours) with ionic liquids like [Sipmim]HSO4 (90% yield, 2 hours). The latter’s Brønsted acidity enhances electrophilic activation of aldehydes .

- Solvent-free conditions : Microwave-assisted synthesis reduces side reactions and improves regioselectivity, though scalability remains challenging .

Q. How do hydrogen bonding and graph set analyses inform crystal packing and stability?

- Graph set analysis (Etter formalism) : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict supramolecular aggregation. For example, C–H···π interactions in related pyrazole derivatives stabilize layered crystal structures .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen bond density. Compounds with extensive N–H···O networks exhibit higher decomposition temperatures .

Q. What crystallographic challenges arise during refinement with SHELXL, and how are they addressed?

- Disordered sulfonate groups : Use PART instructions and restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters. SHELXL’s TWIN command resolves pseudo-merohedral twinning .

- High-resolution vs. twinned data : For twinned crystals, the HKLF5 format in SHELXL enables integration of overlapping reflections, improving R-factor convergence .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what analytical methods monitor degradation?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. HPLC-MS identifies degradation products like sulfonic acid derivatives .

- Kinetic modeling : Monitor hydrolysis rates via UV-Vis spectroscopy at varying pH levels. Arrhenius plots predict shelf-life under storage conditions .

Methodological Tables

Q. Table 1. Catalytic Efficiency Comparison

Q. Table 2. Key Crystallographic Parameters from SHELXL Refinement

| Parameter | Value (Example) | Relevance |

|---|---|---|

| R₁ factor | < 0.05 | Indicates high data-to-parameter ratio |

| C–H···π distance | 3.2–3.5 Å | Stabilizes layered packing |

| Twinning fraction | 0.35 (for twin domains) | Requires HKLF5 formatting in SHELXL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.